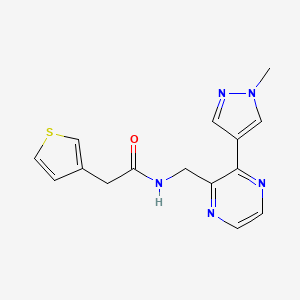

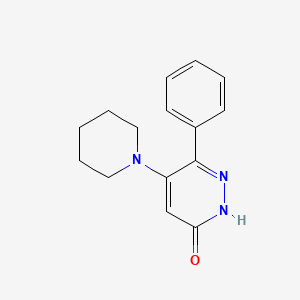

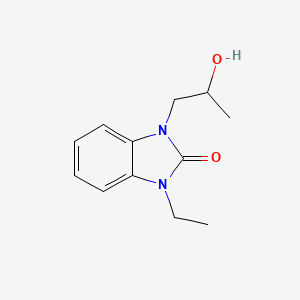

4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives, as described in the first paper, involves the preparation of hydrazones from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds were synthesized to investigate their binding affinity and selectivity against human carbonic anhydrases, particularly those related to cancer, such as CA IX. The study found that the presence of a chloro group at the meta position of the benzenesulfonamide derivatives increased the affinity to all carbonic anhydrases compared to nonchlorinated compounds .

In the second paper, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as the solvent and triethylamine as the base. This process led to the successful creation of the target compound, which was then characterized by spectroscopic techniques and confirmed by X-ray crystallographic studies .

Molecular Structure Analysis

The molecular structure of the synthesized 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined through X-ray crystallography. The crystallographic data revealed that the compound crystallizes in the monoclinic space group P2(1)/c. The piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron. The cell parameters were also detailed, providing insight into the three-dimensional arrangement of the molecules within the crystal lattice .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their binding affinities and structural data. The presence of a chloro group in the benzenesulfonamide derivatives significantly affects their binding affinity to carbonic anhydrases, suggesting that the chloro substituent plays a crucial role in the interaction with the enzyme's active site. The crystal structure of the second compound provides additional physical parameters, such as cell dimensions and volume, which are essential for understanding the compound's crystalline properties .

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been involved in the synthesis and structural characterization studies, indicating its role in developing small molecular antagonists targeting specific biological pathways. For instance, it has been used in the preparation of compounds with potential activity against human HIV-1 infection, highlighting its significance in antiviral research and drug development processes (Cheng De-ju, 2015).

Antimicrobial Activity

Research has demonstrated the compound's involvement in synthesizing novel derivatives exhibiting significant antimicrobial activity against various strains of microbes. This indicates its application in addressing antibiotic resistance and the need for new antimicrobial agents (N. Desai, Atul H. Makwana, R. Senta, 2016).

Anticancer Activity

The compound has been a precursor in synthesizing derivatives with potential anticancer activity. Studies have shown that specific derivatives exhibit higher potency against cancer cell lines, suggesting its application in cancer therapy and the development of new anticancer drugs (M. Ghorab, M. Al-Said, 2012).

Enzyme Inhibition

Research into novel ureido benzenesulfonamides incorporating triazine moieties has shown that these compounds are effective inhibitors of carbonic anhydrase isoforms. This is relevant for developing treatments for conditions like glaucoma, epilepsy, obesity, and cancer, illustrating the compound's potential in therapeutic applications (Nabih Lolak et al., 2019).

Neuropharmacological Applications

In another study, derivatives of the compound were evaluated for their potential as antipsychotic agents, demonstrating activity in in vitro and in vivo models predictive of antipsychotic efficacy. This suggests its role in developing treatments for psychiatric disorders (M. H. Norman et al., 1996).

Mechanism of Action

Target of Action

Similar compounds with pyrrolidine and piperazine moieties have been reported to have a wide range of biological activities . These compounds are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The nature of these interactions and the resulting changes would depend on the specific targets of the compound .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Similar compounds have been reported to exhibit significant activity against various targets, leading to changes at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O3S/c20-16-6-8-17(9-7-16)28(26,27)22-11-3-5-19(25)24-14-12-23(13-15-24)18-4-1-2-10-21-18/h1-2,4,6-10,22H,3,5,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJPAHZWLLVRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)

![3-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B3010334.png)

![Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate](/img/structure/B3010340.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)

![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)